molecular formula C16H17Cl2N3O3S B11130748 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide

2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide

Cat. No.: B11130748
M. Wt: 402.3 g/mol
InChI Key: WZKYGSQIPRHJGQ-UHFFFAOYSA-N
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Description

2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorobenzenesulfonyl group, an ethyl-amino linkage, and a pyridin-2-ylmethyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The amide and sulfonamide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products depend on the specific reaction conditions but can include various substituted derivatives, oxidized or reduced forms, and hydrolyzed fragments.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, it may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide could be explored for its pharmacological properties, including potential antibacterial or anticancer activities.

Industry

Industrially, it might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to mimic natural substrates of certain enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Shares the sulfonamide group but lacks the pyridin-2-ylmethyl-acetamide moiety.

    N-(2-Pyridylmethyl)-acetamide: Contains the pyridin-2-ylmethyl-acetamide structure but lacks the dichlorobenzenesulfonyl group.

Uniqueness

The uniqueness of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its individual components or simpler analogs.

Properties

Molecular Formula

C16H17Cl2N3O3S

Molecular Weight

402.3 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C16H17Cl2N3O3S/c1-2-21(11-16(22)20-10-13-5-3-4-8-19-13)25(23,24)15-9-12(17)6-7-14(15)18/h3-9H,2,10-11H2,1H3,(H,20,22)

InChI Key

WZKYGSQIPRHJGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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